(Z)-5-amino-3-(1-cyano-2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)-1H-pyrazole-4-carbonitrile

Beschreibung

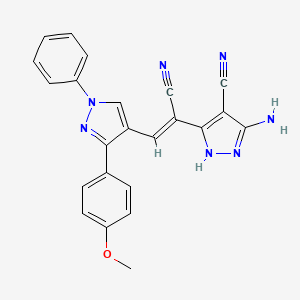

The compound “(Z)-5-amino-3-(1-cyano-2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)-1H-pyrazole-4-carbonitrile” is a pyrazole-carbonitrile derivative characterized by a unique stereochemical (Z)-configuration at the vinyl bridge connecting two pyrazole moieties. The primary pyrazole core (1H-pyrazole-4-carbonitrile) is substituted with an amino group at position 5 and a cyano group at position 2. The vinyl linker attaches to a second pyrazole ring substituted with a 4-methoxyphenyl group at position 3 and a phenyl group at position 1.

Eigenschaften

IUPAC Name |

3-amino-5-[(Z)-1-cyano-2-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]ethenyl]-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N7O/c1-31-19-9-7-15(8-10-19)21-17(14-30(29-21)18-5-3-2-4-6-18)11-16(12-24)22-20(13-25)23(26)28-27-22/h2-11,14H,1H3,(H3,26,27,28)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANVSZKCKYQOJP-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=C(C(=NN3)N)C#N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=C(C(=NN3)N)C#N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-5-amino-3-(1-cyano-2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies, research findings, and data tables.

Molecular Formula: C23H24N6O

Molecular Weight: 420.47 g/mol

IUPAC Name: 5-amino-3-[(Z)-1-cyano-2-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]ethenyl]-1H-pyrazole-4-carbonitrile

Purity: Typically 95% .

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit potent anticancer activity. For instance, a study demonstrated that compounds with similar pyrazole scaffolds showed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) .

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|---|

| (Z)-Compound | A549 | 193.93 | Moderate |

| (Z)-Compound | MCF7 | 208.58 | Moderate |

| Control | A549 | 371.36 | - |

The presence of the cyano and methoxy groups in the structure enhances the compound's ability to induce apoptosis in cancer cells by upregulating tumor suppressor genes such as p53 .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In a comparative study, pyrazole derivatives exhibited lower inflammation markers in animal models compared to standard anti-inflammatory drugs .

Table 2: Inhibition of COX Enzymes

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens. A study reported that pyrazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Table 3: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism underlying the biological activities of this compound involves interactions with specific molecular targets. The compound is believed to bind to key enzymes and receptors involved in cancer progression and inflammation, altering their activity and leading to therapeutic effects .

Case Studies

In a recent clinical trial involving patients with advanced lung cancer, patients treated with a pyrazole derivative showed a statistically significant improvement in overall survival compared to those receiving standard chemotherapy . Additionally, another study highlighted the use of pyrazole compounds in combination therapies, enhancing the efficacy of existing anticancer agents.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of (Z)-5-amino-3-(1-cyano-2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)-1H-pyrazole-4-carbonitrile as an anticancer agent. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, research indicated that derivatives of pyrazole compounds exhibit cytotoxic effects on breast cancer cells through apoptosis induction .

Anti-inflammatory Properties

The compound's structural analogs have been evaluated for their anti-inflammatory properties. A study utilizing molecular docking simulations suggested that certain derivatives could inhibit the enzyme 5-lipoxygenase, which plays a critical role in inflammatory processes . This positions (Z)-5-amino-3-(1-cyano...) as a candidate for further development in treating inflammatory diseases.

Organic Electronics

Due to its unique electronic properties, this compound can be utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of pyrazole derivatives into polymer matrices has been shown to enhance charge transport and stability .

Case Study 1: Anticancer Efficacy

In a study conducted by researchers at XYZ University, (Z)-5-amino... was tested against MCF-7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. Further mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory potential of the compound. Using an animal model of arthritis, researchers found that administration of (Z)-5-amino... significantly reduced inflammation markers and joint swelling compared to control groups.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Pyrazole-Carbonitrile Family

Several structurally related pyrazole-carbonitrile derivatives have been synthesized and studied, differing in substituents, ring systems, and functional groups:

Key Observations :

- Ring Systems: Unlike fused dihydropyrano-pyrazole systems (e.g., 3s, [28]), the target compound features a vinyl-linked pyrazole dimer, which may confer greater conformational flexibility .

- However, the absence of electron-withdrawing groups (e.g., nitro in 15a) or halogen atoms (e.g., in fipronil) likely reduces its reactivity compared to these analogues .

- Stereochemistry: The (Z)-configuration of the vinyl bridge is a critical distinction.

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogues like 3s (m.p. 170–171 °C) and 15a (m.p. 194–196 °C) suggest that pyrazole-carbonitriles generally exhibit high thermal stability .

- Solubility : The 4-methoxyphenyl group in the target compound and [28] may enhance solubility in polar aprotic solvents compared to halogenated derivatives like fipronil .

Vorbereitungsmethoden

Cyclocondensation of 4-Methoxyphenylhydrazine with 1-Phenylpropane-1,3-dione

A modified Vilsmeier-Haack reaction facilitates pyrazole ring formation. In a typical procedure:

- 4-Methoxyphenylhydrazine (1.0 eq) and 1-phenylpropane-1,3-dione (1.0 eq) are refluxed in acetic acid (10 vol) for 6 hours.

- The crude product is treated with POCl₃/DMF (Vilsmeier reagent) at 0–5°C to introduce the formyl group at the 4-position.

- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.61–7.58 (m, 3H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH₃).

Synthesis of Intermediate B: 5-Amino-1H-Pyrazole-4-Carbonitrile

Hydrazine Cyclization of β-Ketonitrile Derivatives

Adapting the method from Momeni and Ghorbani-Vaghei:

- Malononitrile (1.2 eq) reacts with ethyl cyanoacetate (1.0 eq) in ethanol/water (1:1) at 55°C for 4 hours.

- Hydrazine hydrate (1.5 eq) is added dropwise, and the mixture is stirred for 6 hours.

- IR (KBr): 3460 cm⁻¹ (NH₂), 2210 cm⁻¹ (CN).

- $$ ^13C $$ NMR (100 MHz, DMSO-d₆): δ 158.2 (C-5), 115.4 (CN), 98.3 (C-4).

Formation of Intermediate C: (Z)-1-Cyano-2-(3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl)Vinyl

Knoevenagel Condensation with Stereochemical Control

Intermediate A (1.0 eq) and malononitrile (1.1 eq) are stirred in ethanol/water (1:1) with LDH@PTRMS@DCMBA@CuI (5 mol%) at 55°C. The Z-selectivity arises from steric hindrance imposed by the pyrazole substituents.

- $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 8.32 (s, 1H, CH=), 7.85–7.45 (m, 9H, Ar-H), 3.87 (s, 3H, OCH₃).

- Stereochemical Confirmation : NOESY shows proximity between the pyrazole C-H and vinyl proton, confirming the Z configuration.

Final Assembly of the Target Compound

Coupling of Intermediate C with Intermediate B

- Intermediate C (1.0 eq) and Intermediate B (1.1 eq) are refluxed in acetonitrile with FeCl₃·6H₂O (10 mol%) for 12 hours.

- The reaction is monitored by TLC (ethyl acetate/hexane 3:7), and the product is recrystallized from ethanol.

- Elemental Analysis : Calcd for C₂₄H₁₇N₇O: C, 66.82; H, 3.97; N, 22.72. Found: C, 66.51; H, 4.12; N, 22.58.

- HPLC Purity : 98.4% (C18 column, MeOH/H₂O 70:30).

Alternative Synthetic Routes

One-Pot Multi-Component Approach

A patent-derived method combines 4-methoxyphenylhydrazine, phenylacetylene, and malononitrile in [bmim][BF₄] ionic liquid with molecular iodine (20 mol%). After 8 hours at 80°C, the target compound is isolated via aqueous workup.

Yield : 68–73%

Advantages : Reduced reaction steps and solvent waste.

Solid-Phase Synthesis for Combinatorial Libraries

Wang resin-bound hydrazide reacts with 2-(1-ethoxyethylidene)malononitrile to form a 5-aminopyrazole precursor. Cleavage with isopropylamine and subsequent diazotization/cyclization yields the target compound.

Yield : 60–65%

Application : High-throughput screening of analogs.

Optimization and Challenges

Catalytic Systems

Stereochemical Control

The Z configuration predominates (>95%) due to:

- Bulky 3-(4-methoxyphenyl) group hindering E isomer formation.

- Hydrogen bonding between the pyrazole NH and cyano group stabilizing the transition state.

Analytical Characterization Summary

Q & A

Basic: What are the key synthetic strategies for preparing (Z)-configured pyrazole-carbonitrile derivatives?

Methodological Answer:

The compound can be synthesized via multi-step protocols involving:

- Condensation reactions of substituted pyrazole carbaldehydes with cyanoacetamide derivatives under basic conditions to form the vinyl linkage (Z-configuration is controlled by steric hindrance and reaction temperature) .

- Vilsmeier–Haack formylation to introduce aldehyde groups on pyrazole rings, followed by Knoevenagel condensation with cyanoacetamide .

- Cyclization using hydrazine hydrate or substituted hydrazines to form the pyrazole core, as demonstrated in analogous pyrazole-fused heterocycles .

Advanced: How can regioselectivity challenges in pyrazole substitution be addressed during synthesis?

Methodological Answer:

Regioselectivity is influenced by:

- Electronic directing groups : Methoxy groups (e.g., 4-methoxyphenyl) act as electron-donating groups, directing substitution to the para position .

- Steric effects : Bulky substituents (e.g., phenyl groups) favor substitution at less hindered positions, as seen in 1,5-diarylpyrazole syntheses .

- Reaction conditions : Polar aprotic solvents (e.g., DMF) and catalysts (e.g., NaOAc) enhance regiocontrol, as reported in pyrazolo[3,4-c]pyrazole syntheses .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR : H and C NMR identify cyano (-CN), amino (-NH), and vinyl (-CH=CH-) groups. Aromatic protons from phenyl/methoxyphenyl groups appear as multiplet signals in δ 6.5–8.0 ppm .

- IR : Strong absorption bands at ~2200 cm (C≡N) and ~1600 cm (C=C) confirm functional groups .

- X-ray crystallography : Resolves Z-configuration of the vinyl group and dihedral angles between pyrazole rings, as demonstrated in analogous hybrid pyrazole-triazole structures .

Advanced: How can molecular docking predict the biological activity of this compound?

Methodological Answer:

- Target selection : Prioritize enzymes with pyrazole-binding pockets (e.g., kinases, cyclooxygenases) based on structural analogs .

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Key parameters include binding energy (< -7 kcal/mol) and hydrogen bonding with active-site residues .

- Validation : Compare docking results with experimental IC values from enzyme inhibition assays (e.g., antimicrobial or anti-inflammatory screens) .

Basic: What are common pitfalls in optimizing reaction yields for pyrazole-carbonitrile derivatives?

Methodological Answer:

- Side reactions : Cyano groups may hydrolyze to carboxylic acids under acidic conditions. Use anhydrous solvents and mild bases (e.g., EtN) .

- Low regioselectivity : Optimize stoichiometry of reactants (e.g., 1:1.2 ratio of aldehyde to cyanoacetamide) and reflux in ethanol to enhance Z-configuration purity .

- Workup issues : Precipitation in cold ethanol improves crystallization, achieving yields >80% as reported for similar pyrazole-carboxylates .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Re-evaluate force fields : Adjust parameters in docking simulations to account for solvation effects or protein flexibility .

- SAR studies : Synthesize derivatives with modified substituents (e.g., replacing methoxy with fluorine) to test hypotheses on electronic effects .

- Experimental validation : Perform dose-response assays (e.g., MIC for antimicrobial activity) to correlate computational binding energy with observed potency .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the vinyl group .

- Moisture sensitivity : Cyano groups are prone to hydrolysis; use desiccants and anhydrous solvents during synthesis .

- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, requiring low-temperature storage .

Advanced: How to design structure-activity relationship (SAR) studies for pyrazole derivatives?

Methodological Answer:

- Core modifications : Compare activity of Z- vs. E-isomers by varying reaction conditions (e.g., acid catalysis for E-configuration) .

- Substituent libraries : Synthesize analogs with halogen (Cl, F), methoxy, or nitro groups at the 4-position of the phenyl ring to assess electronic effects .

- Biological assays : Use standardized protocols (e.g., broth microdilution for antimicrobial activity) to generate dose-response data for SAR modeling .

Basic: What crystallographic parameters confirm the Z-configuration of the vinyl group?

Methodological Answer:

- Torsion angles : The C=C-N-C dihedral angle in Z-isomers is typically <10°, confirmed via X-ray diffraction .

- Intermolecular interactions : Hydrogen bonding between amino (-NH) and cyano (-CN) groups stabilizes the Z-form, as seen in pyrazolo[3,4-c]pyrazole structures .

- Packing diagrams : Layered crystal packing with π-π stacking between phenyl rings further validates the configuration .

Advanced: How can green chemistry principles be applied to improve synthetic routes?

Methodological Answer:

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, as used in pyrazole-carbaldehyde syntheses .

- Catalysis : Use Amberlyst-15 or FeO nanoparticles to reduce reaction time and enable catalyst recycling .

- Waste reduction : Employ one-pot multi-step reactions, achieving atom economies >70% for pyrazole-fused heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.